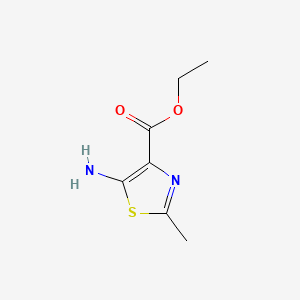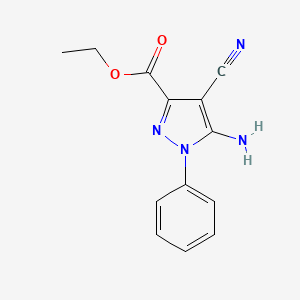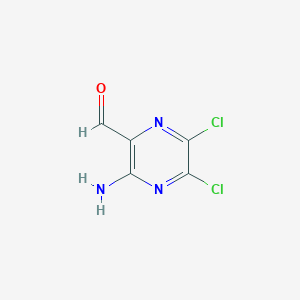
三(2-氟苯基)膦
描述
Tris(2-fluorophenyl)phosphine is a useful research compound. Its molecular formula is C18H12F3P and its molecular weight is 316.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(2-fluorophenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-fluorophenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
Tris(2-fluorophenyl)phosphine, also known as Phosphine, tris(2-fluorophenyl)-, is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Tris(2-fluorophenyl)phosphine, it can bind to various metal atoms to form different complexes, which can then interact with other molecules or structures within a system.
Mode of Action
The mode of action of Tris(2-fluorophenyl)phosphine is primarily through its ability to form coordination complexes with metal atoms. These complexes can then participate in various chemical reactions . For example, it has been found to be a suitable ligand for various types of coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, and others .
Biochemical Pathways
The exact biochemical pathways affected by Tris(2-fluorophenyl)phosphine can vary depending on the specific metal atom it is complexed with and the nature of the system in which it is used. It is known to be involved in various types of coupling reactions, which are key steps in many synthetic pathways .
Result of Action
The molecular and cellular effects of Tris(2-fluorophenyl)phosphine’s action are primarily related to its role as a ligand in the formation of coordination complexes. These complexes can participate in various chemical reactions, potentially leading to the synthesis of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of Tris(2-fluorophenyl)phosphine can be influenced by various environmental factors. For example, the presence of certain metal atoms is necessary for it to act as a ligand and form coordination complexes. Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence its stability and reactivity .
属性
IUPAC Name |
tris(2-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKJXHKOLJIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514855 | |
| Record name | Tris(2-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84350-73-2 | |
| Record name | Tris(2-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tris(2-fluorophenyl)phosphine in macrocycle synthesis?
A1: Tris(2-fluorophenyl)phosphine plays a crucial role as a building block in the template synthesis of a novel manganese(I) 9-membered tribenzanulated triphosphamacrocycle complex []. The research demonstrates its utility in a multi-step synthesis where it reacts with a manganese precursor, followed by 1,2-diphosphinobenzene and subsequent base treatment to form the desired macrocycle []. This highlights the potential of Tris(2-fluorophenyl)phosphine in constructing complex macrocyclic structures with potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)







![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)





